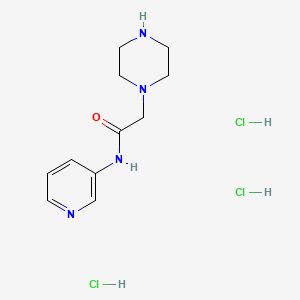

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride

Übersicht

Beschreibung

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a pyridine ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride typically involves the following steps:

Formation of the Acetamide Intermediate: The initial step involves the reaction of pyridine-3-carboxylic acid with acetic anhydride to form an acetamide intermediate.

Piperazine Addition: The acetamide intermediate is then reacted with piperazine under controlled conditions to form the desired compound.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen atoms.

Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride has been investigated for its potential as an antipsychotic agent . Studies have shown that it exhibits significant affinity for various neurotransmitter receptors, including:

- Serotonin Receptors : This compound may modulate serotonin pathways, which are crucial in the treatment of mood disorders.

- Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in managing schizophrenia and other psychiatric conditions.

Neurological Disorders

Research indicates that this compound may have applications in treating neurological disorders due to its ability to influence neurotransmitter systems. Its dual action on serotonin and dopamine receptors positions it as a candidate for further development in therapies aimed at conditions such as depression and anxiety disorders.

Cosmetic Formulations

Emerging studies suggest that this compound can be utilized in cosmetic formulations. Its properties may enhance the stability and efficacy of topical products, particularly those targeting skin hydration and anti-aging effects. The incorporation of this compound into formulations could leverage its biological activity to improve skin health.

Case Studies

Several studies have documented the pharmacological potential of this compound:

- Antipsychotic Activity : A study highlighted its efficacy in modulating neurotransmitter systems, demonstrating significant improvements in animal models of psychosis.

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Topical Application Studies : Investigations into its use within cosmetic formulations revealed promising results regarding skin hydration and barrier function improvement.

Future Research Directions

The unique combination of functional groups in this compound presents numerous avenues for future research:

- Exploration of its mechanisms of action at the molecular level.

- Development of novel drug formulations leveraging its properties.

- Investigating its safety profile across various applications.

Wirkmechanismus

The mechanism of action of 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Piperazin-1-yl)-N-(pyridin-2-yl)acetamide

- 2-(Piperazin-1-yl)-N-(pyridin-4-yl)acetamide

- N-(Pyridin-3-yl)piperazine

Uniqueness

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is unique due to its specific substitution pattern, which can result in distinct binding affinities and biological activities compared to its analogs. The trihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biologische Aktivität

2-(Piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride, also known by its CAS number 808764-17-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C₁₁H₁₆N₄O·3ClH, with a molecular weight of approximately 329.65 g/mol. It is typically stored at ambient temperatures and is primarily used for research purposes .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₄O·3ClH |

| Molecular Weight | 329.65 g/mol |

| CAS Number | 808764-17-2 |

| Storage Temperature | Ambient |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that compounds with similar piperazine structures can exhibit antidepressant-like effects in animal models. These effects may be mediated through serotonergic and noradrenergic pathways .

- Antipsychotic Properties : The compound's structure suggests potential interactions with dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders .

- Antimicrobial Activity : Some derivatives of piperazine have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities against various pathogens .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Receptor Modulation : The compound may act as a modulator at serotonin (5-HT) and dopamine (D) receptors, influencing neurotransmitter systems involved in mood regulation and psychosis.

- Inhibition of Enzymatic Activity : Some studies suggest that piperazine derivatives can inhibit certain enzymes, contributing to their pharmacological effects .

Case Study 1: Antidepressant-Like Effects

A study published in a peer-reviewed journal explored the antidepressant-like effects of piperazine derivatives in mice. The results indicated that these compounds significantly reduced immobility time in the forced swim test, a common measure of antidepressant activity. The authors hypothesized that the mechanism involved serotonergic modulation .

Case Study 2: Antipsychotic Activity

Another research article investigated the antipsychotic potential of related piperazine compounds in rodent models. The study found that administration resulted in reduced hyperactivity and improved social interaction, suggesting efficacy in treating symptoms of psychosis. This effect was attributed to dopamine receptor antagonism .

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-N-pyridin-3-ylacetamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.3ClH/c16-11(9-15-6-4-12-5-7-15)14-10-2-1-3-13-8-10;;;/h1-3,8,12H,4-7,9H2,(H,14,16);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFKZVYUOFJUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CN=CC=C2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001611 | |

| Record name | 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808764-17-2 | |

| Record name | 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.